Urea, (2,2-diethoxyethyl)-

Organic Synthesis Medicinal Chemistry Regioselective Cyclization

Researchers requiring regioselective access to imidazolidin-2-one scaffolds face a critical challenge: generic ureas lack the latent aldehyde functionality needed for controlled cyclization. Urea, (2,2-diethoxyethyl)- (CAS 80049-53-2) solves this with its acetal-protected 2,2-diethoxyethyl group, enabling precise intramolecular cyclization upon acidic deprotection. - Enables highly regioselective synthesis of imidazolidin-2-ones, a privileged scaffold in FDA-approved drugs - ≥98% purity minimizes side reactions for reproducible R&D output - Available in 1 g, 5 g, and 10 g pack sizes with custom synthesis options

Molecular Formula C7H16N2O3
Molecular Weight 176.21 g/mol
CAS No. 80049-53-2
Cat. No. B186298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, (2,2-diethoxyethyl)-
CAS80049-53-2
Molecular FormulaC7H16N2O3
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCCOC(CNC(=O)N)OCC
InChIInChI=1S/C7H16N2O3/c1-3-11-6(12-4-2)5-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10)
InChIKeyUYWNYZSQZLOEOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, (2,2-diethoxyethyl)- (CAS 80049-53-2): Compound Profile and Applications


Urea, (2,2-diethoxyethyl)- (CAS 80049-53-2), also known as 1-(2,2-diethoxyethyl)urea or 2,2-diethoxyethylurea, is a specialized urea derivative with the molecular formula C₇H₁₆N₂O₃ and a molecular weight of 176.21 g/mol . Its primary commercial availability is as a synthetic intermediate, with standard purity specifications of 98% from major suppliers . The compound's defining structural feature is the 2,2-diethoxyethyl group, an acetal-protected aldehyde, which imparts a unique latent reactivity profile useful in regioselective cyclization and electrophilic substitution reactions [1].

Why Generic Analogs Fail in Regioselective Syntheses


Generic substitution of (2,2-diethoxyethyl)urea with simpler urea derivatives (e.g., methylurea, ethylurea) or other masked aldehyde equivalents is precluded by its specific, dual-reactivity design. The compound functions as a masked glyoxal equivalent, where the diethoxyethyl group provides a latent aldehyde under acidic conditions, while the urea moiety directs intramolecular cyclization [1]. This structural precision is essential for achieving high regioselectivity in the synthesis of imidazolidin-2-ones, as confirmed by quantum chemistry calculations [1]. Analogous compounds lacking this specific acetal-protected group or with different N-substituents (e.g., 1-allyl-3-(2,2-diethoxyethyl)urea or 1-(2,2-diethoxyethyl)-3-ethylurea ) will follow divergent reaction pathways and yield distinct product scaffolds, rendering them non-interchangeable in this established synthetic route.

Quantitative Differentiation Against Structural Analogs


Imidazolidin-2-One Scaffold Synthesis vs. Inactive Analogs

(2,2-Diethoxyethyl)urea uniquely enables a high-yielding, acid-catalyzed intramolecular cyclization/electrophilic substitution sequence to form imidazolidin-2-ones. This reaction is not accessible with simple N-alkyl ureas like methylurea or ethylurea, which lack the requisite acetal-protected aldehyde functionality for this specific transformation [1]. Furthermore, the target compound demonstrated excellent regioselectivity in forming novel 4-(het)arylimidazolidin-2-ones when reacted with aromatic and heterocyclic C-nucleophiles, a selectivity profile rationalized by quantum chemistry calculations [1]. Analogs with different substituents, such as the allyl or ethyl group on the second nitrogen atom (e.g., 1-allyl-3-(2,2-diethoxyethyl)urea , 1-(2,2-diethoxyethyl)-3-ethylurea ), are documented to produce different products, as they follow distinct reaction mechanisms dictated by their N-substituents [1].

Organic Synthesis Medicinal Chemistry Regioselective Cyclization

Purity Standards: 98% vs. 95% Specification

Commercial procurement of Urea, (2,2-diethoxyethyl)- (CAS 80049-53-2) is available with a documented standard purity specification of 98% from major suppliers such as Bidepharm and Leyan . In contrast, closely related analogs, including 1-allyl-3-(2,2-diethoxyethyl)urea and 1-(2,2-diethoxyethyl)-3-ethylurea, are commonly offered with a lower minimum purity specification of 95% . This 3% difference in purity can be significant for applications requiring precise stoichiometry, such as medicinal chemistry campaigns or material science applications where impurities could interfere with downstream reactions.

Analytical Chemistry Quality Control Procurement

LogP and TPSA for Solubility Prediction

Computational predictions for Urea, (2,2-diethoxyethyl)- indicate a LogP (XlogP) of -0.4 and a Topological Polar Surface Area (TPSA) of 73.6 Ų . These values are characteristic of a moderately hydrophilic molecule with good potential for aqueous solubility and membrane permeability [1]. This contrasts with larger, more lipophilic urea derivatives, such as those incorporating a dodecyl chain (e.g., 1-(2,2-diethoxyethyl)-3-dodecylurea) which are noted for their limited water solubility and strong membrane interactions . The lower LogP of (2,2-diethoxyethyl)urea is a key differentiator, making it a more suitable intermediate for synthesizing drug-like molecules that must meet specific solubility and absorption criteria.

Drug Design ADME Properties Formulation Science

Optimal Research Applications Driven by Evidence


Imidazolidin-2-One Bioisosteres in Drug Discovery

The primary and most well-documented application of Urea, (2,2-diethoxyethyl)- is as a starting material for the highly regioselective synthesis of imidazolidin-2-ones [1]. This scaffold is a privileged structure in medicinal chemistry, found in several FDA-approved drugs [1]. The compound's specific reactivity, driven by the diethoxyethyl group, is essential for this synthetic route, which yields products with demonstrated anticancer activity in vitro [1]. Procurement for this purpose is justified by the compound's unique ability to generate this specific, valuable heterocycle, a capability not shared by simpler or differently substituted urea analogs.

Precision Stoichiometry and High-Yield Synthesis

For chemical reactions requiring precise stoichiometric control, such as in the synthesis of complex molecules or in materials science, the 98% purity specification of Urea, (2,2-diethoxyethyl)- is advantageous . The 3% higher purity relative to common 95% analogs reduces the mass of unknown impurities, minimizing the risk of side reactions and potentially improving yield and purity of the final product. This makes it a preferred reagent for researchers focused on reproducibility and high-quality output without the added step of in-house purification.

Hydrophilic Drug Candidate Design

The computed physicochemical properties of (2,2-diethoxyethyl)urea (XlogP -0.4, TPSA 73.6 Ų) suggest it is a more hydrophilic building block compared to many other urea derivatives that incorporate lipophilic alkyl chains . Researchers engaged in the design and synthesis of drug-like molecules with improved aqueous solubility can select this compound as a core scaffold. Its predicted profile aligns with favorable drug-likeness parameters [2], making it a strategic choice for medicinal chemistry programs aiming to optimize pharmacokinetic properties early in the discovery process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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